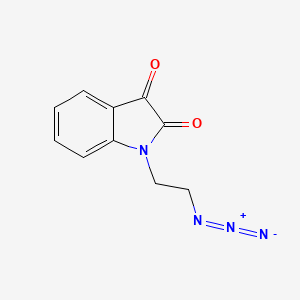

1-(2-azidoethyl)-2,3-dihydro-1H-indole-2,3-dione

描述

1-(2-Azidoethyl)-2,3-dihydro-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-azidoethyl)-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 2,3-dihydro-1H-indole-2,3-dione with 2-azidoethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at elevated temperatures. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the azidoethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are used to obtain the final product.

化学反应分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido group in this compound participates in strain-promoted and copper-catalyzed cycloadditions with terminal alkynes. A notable example involves its reaction with propargylated indoline-2,3-dione derivatives under Cu(I) catalysis, yielding triazole-linked conjugates (Figure 1) .

Reaction Conditions

-

Catalyst : CuSO₄·5H₂O (10 mol%)

-

Reductant : Sodium ascorbate (10 mol%)

-

Solvent : Ethanol/water (85:15)

| Substrate Pair | Product | Yield (%) | Reference |

|---|---|---|---|

| Propargylated isatin + 1-(2-azidoethyl)-indole-2,3-dione | 1,2,3-Triazole-linked isatin-indole conjugate | 74–84 |

Functionalization of Biomolecules

The azidoethyl side chain enables site-specific bioconjugation. In one study, the compound was used to label proteins via CuAAC, facilitating the development of fluorescent probes and targeted drug delivery systems .

Key Applications

-

Drug Discovery : Triazole derivatives exhibit activity against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL) .

-

Material Science : Integration into polymers enhances thermal stability and mechanical properties .

Stability and Reactivity Considerations

-

Thermal Sensitivity : The azido group decomposes exothermically above 120°C, requiring controlled reaction temperatures .

-

pH Dependence : Reactions proceed optimally in neutral to slightly basic conditions (pH 7–8) .

Comparative Reactivity with Analogues

The indole-2,3-dione core distinguishes this compound from simpler azides:

| Feature | 1-(2-Azidoethyl)-indole-2,3-dione | 3-(2-Azidoethyl)-1H-indole |

|---|---|---|

| Core Structure | Indole-2,3-dione | Indole |

| Azide Position | Ethyl side chain | C3 position |

| Reactivity | Higher due to electron-deficient core | Moderate |

| Applications | Drug conjugates, polymers | Bioconjugation, catalysis |

科学研究应用

1-(2-azidoethyl)-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological properties.

Scientific Research Applications

- Use in Synthesizing Triazole Derivatives: this compound can be used in the synthesis of 1H-1,2,3-triazole-tethered metronidazole-isatin conjugates via Huisgen’s azide-alkyne cycloaddition reaction . These conjugates have been evaluated for their amebicidal, anti-trichomonal, and anti-giardial potential .

- Reaction with Propargylated Isatins: this compound can react with 5-substituted 1-(prop-2-yn-1-yl)indoline-2,3-dione or 5-substituted 1-(prop-2-yn-1-yl)spiro[indoline-3,2/-[1,3]dioxolan]-2-one in an ethanol:water mixture in the presence of copper sulfate and sodium ascorbate to yield desired conjugates .

- As a Building Block for Heterocycles: Organic azides, including this compound, can be used in the synthesis of various heterocycles .

Reaction Schemes

- Synthesis of Triazole Derivatives : Chalcones containing acetylene groups react with o-phenylene diamine to produce diazepine acetylene derivatives . These derivatives then undergo cyclization to form triazole derivatives .

- Synthesis of Isoindoline Derivatives : 4-Aminophenol reacts with phthalic anhydride to form a compound that is then propargylated to produce 2-(4-(prop-2-yn-1-yloxy)phenyl)isoindoline-1,3-dione . This intermediate is treated with various azides via 1,3-dipolar cycloaddition to yield 1,2,3-triazolyisoindoline-1,3-dione derivatives .

Data Table

The table below summarizes the applications of this compound in various chemical syntheses,

作用机制

The mechanism by which 1-(2-azidoethyl)-2,3-dihydro-1H-indole-2,3-dione exerts its effects involves its interaction with specific molecular targets. The azidoethyl group can act as a bioisostere, mimicking the behavior of natural substrates or ligands. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.

相似化合物的比较

1-(2-Azidoethyl)azepane: Another azidoethyl derivative with different ring structure.

1-(2-Azidoethyl)pyrrolidine: Similar azidoethyl group but with a pyrrolidine ring.

2-Azidoethyl LacNAc: A carbohydrate derivative with azidoethyl group.

生物活性

1-(2-Azidoethyl)-2,3-dihydro-1H-indole-2,3-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

- Chemical Formula : C₈H₈N₄O₂

- Molecular Weight : 180.18 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing the azido group exhibit significant antimicrobial properties. In particular:

- Mechanism of Action : The azide group can participate in nucleophilic reactions, which may lead to the disruption of microbial cell functions.

- Case Studies :

| Compound | Activity Against | Potency Compared to Standard |

|---|---|---|

| This compound | E. histolytica | 2–3 times more potent than metronidazole |

| This compound | G. lamblia | 8–16 times more potent than metronidazole |

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its indole framework, which is known for various bioactivities.

- Research Findings :

| Cell Line | Compound Tested | IC₅₀ (µM) |

|---|---|---|

| HeLa (Cervical) | This compound | >25 (no significant effect) |

| A549 (Lung) | This compound | >25 (no significant effect) |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the azido group enhances reactivity and potential interactions with biological targets.

Key Observations:

- The introduction of electron-withdrawing groups can enhance potency by improving solubility and bioavailability.

- Modifications to the indole structure can lead to varied biological activities; thus, systematic exploration of derivatives is essential.

属性

IUPAC Name |

1-(2-azidoethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-13-12-5-6-14-8-4-2-1-3-7(8)9(15)10(14)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUCNPFDDNUGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314259 | |

| Record name | N-(2-Azidoethyl)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235438-85-3 | |

| Record name | N-(2-Azidoethyl)isatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235438-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Azidoethyl)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。